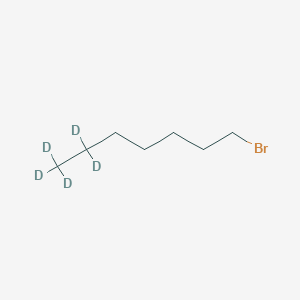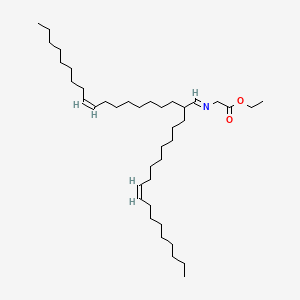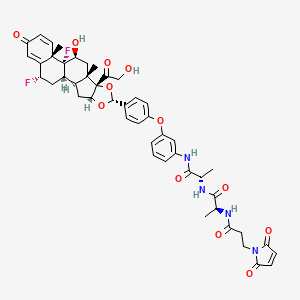
A2AR-antagonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A2AR-antagonist-1 is a potent and selective antagonist of the adenosine A2A receptor. This compound has shown significant potential in various therapeutic areas, particularly in cancer immunotherapy and neurodegenerative diseases. The adenosine A2A receptor is a G protein-coupled receptor that plays a crucial role in regulating immune responses and neurotransmission. By inhibiting this receptor, this compound can modulate immune functions and enhance anti-tumor immunity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of A2AR-antagonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of 1,2,4-triazole derivatives, which are known for their potent binding affinity and antagonistic activity towards adenosine receptors . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
A2AR-antagonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s binding affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of modified compounds with varying degrees of antagonistic activity .
Aplicaciones Científicas De Investigación
A2AR-antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of adenosine receptor antagonists.
Biology: Employed in research to understand the role of adenosine receptors in immune regulation and neurotransmission.
Medicine: Investigated for its potential in treating cancer, Parkinson’s disease, and other neurodegenerative disorders by modulating immune responses and enhancing anti-tumor immunity .
Mecanismo De Acción
A2AR-antagonist-1 exerts its effects by binding to the adenosine A2A receptor and blocking its activation. This prevents the receptor from mediating its immunosuppressive functions, thereby enhancing the activity of immune cells such as T cells and natural killer cells. The compound inhibits the accumulation of cyclic AMP (cAMP), a key signaling molecule, and blocks the downstream immunosuppressive transcription pathways . This mechanism is particularly important in the tumor microenvironment, where high levels of adenosine can suppress anti-tumor immune responses .
Comparación Con Compuestos Similares
A2AR-antagonist-1 is unique in its high potency and selectivity for the adenosine A2A receptor. Similar compounds include:
Istradefylline: An FDA-approved A2A receptor antagonist used in combination with levodopa for the treatment of Parkinson’s disease.
Regadenoson: A selective A2A receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.
Dual A1/A2A receptor antagonists: Compounds like C8 and C9, which target both A1 and A2A receptors, providing broader therapeutic effects.
This compound stands out due to its specific targeting of the A2A receptor, making it a promising candidate for cancer immunotherapy and other applications where selective inhibition of this receptor is desired .
Propiedades
Fórmula molecular |
C27H25N5O2 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
3-[2-amino-6-[1-[[3-(2-hydroxypropan-2-yl)phenyl]methyl]-2-oxopyridin-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile |
InChI |
InChI=1S/C27H25N5O2/c1-17-20(15-28)7-5-9-22(17)24-14-23(30-26(29)31-24)19-10-11-32(25(33)13-19)16-18-6-4-8-21(12-18)27(2,3)34/h4-14,34H,16H2,1-3H3,(H2,29,30,31) |
Clave InChI |
WSQIOHJTYPJGNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1C2=NC(=NC(=C2)C3=CC(=O)N(C=C3)CC4=CC(=CC=C4)C(C)(C)O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















